2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine
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Overview
Description
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical applications. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.
Mode of Action
As a serotonergic releasing agent, this compound interacts with serotonin receptors in the brain. It triggers the release of serotonin from these neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can result in various physiological and psychological effects .
Biochemical Pathways
serotonin pathway . This pathway involves the synthesis, release, and reuptake of serotonin, and it plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, such as its physicochemical properties and the route of administration .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic system. By promoting the release of serotonin, it can influence a wide range of physiological processes, from mood regulation to sleep .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound has a certain degree of chemical stability and is resistant to light, heat, air, and acid-base conditions at room temperature . Moreover, it’s insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds, which can be further utilized in various applications .
Scientific Research Applications
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
- 4-(Trifluoromethyl)benzylpiperazine
- 2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperidine
Uniqueness
2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine stands out due to its unique combination of the piperazine ring and the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFXWJKJZYNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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